The Discovery and Isolation of Mycoplanecin D from Actinoplanes awajinensis
The Discovery and Isolation of Mycoplanecin D from Actinoplanes awajinensis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mycoplanecin D is a member of the mycoplanecin complex, a series of potent antimycobacterial cyclic depsipeptides produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus. First discovered in the early 1980s, the mycoplanecins have garnered renewed interest due to their potent activity against Mycobacterium tuberculosis, including resistant strains. Their unique mode of action, targeting the DNA polymerase III sliding clamp (DnaN), presents a promising avenue for the development of new tuberculosis therapeutics. This technical guide provides a comprehensive overview of the discovery, fermentation, extraction, and purification of Mycoplanecin D, with detailed experimental protocols and structured data for scientific reference.
Introduction
The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of novel antibiotics with new mechanisms of action. Natural products have historically been a rich source of antimicrobial agents. The mycoplanecin complex, first isolated from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus (strain No. 41042), represents a promising class of such compounds[1][2].
Recent investigations have led to the isolation and structural elucidation of several mycoplanecin analogues, including Mycoplanecin D[3]. These compounds are cyclic decadepsipeptides containing unusual nonproteinogenic amino acids, such as 4-alkylprolines[3]. This guide focuses specifically on the technical aspects of Mycoplanecin D's discovery and isolation, providing a detailed resource for researchers in natural product chemistry, microbiology, and drug development.
Discovery and Producing Organism
The producing organism, Actinoplanes awajinensis subsp. mycoplanecinus, was isolated from a soil sample in Japan[2][4]. Key taxonomic characteristics of this strain are summarized in Table 1. The strain is maintained by culture collections such as ATCC (33919) and SANK (90477)[5].
Table 1: Taxonomic Characteristics of Actinoplanes awajinensis subsp. mycoplanecinus
| Characteristic | Description |
| Colony Color | Yellowish-brown to yellowish-orange on agar media[2][4]. |
| Sporangia | Globose to subglobose, bearing motile spores[2][4]. |
| Cell Wall | Contains meso- and hydroxy-diaminopimelic acid, and glycine[2][4]. |
Fermentation for Mycoplanecin D Production
Mycoplanecin D is produced by submerged fermentation of Actinoplanes awajinensis. While early studies focused on producing the entire mycoplanecin complex, recent work has utilized specific media to facilitate the isolation of individual analogues[3].
Fermentation Parameters
Optimal production of mycoplanecins is achieved under specific culture conditions. The highest reported antibiotic titer for the mycoplanecin complex is 145 µg/mL[2][4]. Quantitative data for Mycoplanecin D production alone is not detailed in the available literature; it is produced as part of a complex of related compounds.
Table 2: Fermentation Parameters for Mycoplanecin Production
| Parameter | Condition |
| Producing Strain | Actinoplanes awajinensis subsp. mycoplanecinus No. 41042 |
| Culture Type | Submerged Culture[2][4] |
| Temperature | 26°C |
| Incubation Time | Up to 2 weeks for initial growth |
| Maximum Titer | 145 µg/mL (for the entire mycoplanecin complex)[2][4] |
Experimental Protocol: Fermentation
This protocol is a synthesis of the methods described for mycoplanecin production.
Materials:
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Cryopreserved vial of Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919
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Seed Culture Medium (e.g., ATCC® Medium 145: Potato-carrot medium)
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Production Medium (APL Medium)[3]
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Soluble Starch: 1%
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Yeast Extract: 0.2%
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Glucose (Dextrose): 1%
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Sterile baffled flasks
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Shaking incubator
Procedure:
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Inoculum Preparation:
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Aseptically rehydrate the freeze-dried culture using the recommended broth (e.g., ATCC Medium 145).
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Use this suspension to inoculate a seed culture flask containing the seed medium.
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Incubate at 26°C on a rotary shaker until good growth is observed.
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Production Culture:
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Inoculate 300 mL of APL medium in 1-L flasks with the seed culture (e.g., 5-10% v/v)[3].
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Incubate the production flasks at 26°C on a rotary shaker for the optimal production period (typically determined by time-course experiments monitoring antibiotic activity).
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Extraction and Isolation of Mycoplanecin D
The isolation of Mycoplanecin D involves the extraction of the entire complex from the fermentation broth and mycelium, followed by advanced chromatographic separation. Modern techniques such as supercritical fluid extraction (SFE) have been employed for efficient initial extraction[3].
Physicochemical Properties of Mycoplanecin D
The physicochemical properties of Mycoplanecin D are crucial for designing effective extraction and purification strategies.
Table 3: Physicochemical Properties of Mycoplanecin D
| Property | Value | Reference |
| Molecular Formula | C₆₂H₁₀₄N₁₀O₁₃ | MIBiG |
| Molecular Weight | ~1213.56 Da | Calculated |
| Nature | Cyclic depsipeptide | [3] |
| Solubility | Soluble in organic solvents such as ethyl acetate | [1] |
Experimental Protocol: Extraction and Purification
The following protocol combines traditional methods with recent advancements for the isolation of Mycoplanecin D.
Part A: Supercritical Fluid Extraction (Initial Extraction)
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Harvesting: At the end of the fermentation, harvest the whole broth.
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Adsorption: Add an adsorbent resin (e.g., Amberlite XAD) to the whole broth and stir to adsorb the mycoplanecin complex.
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SFE: The resin is then subjected to supercritical fluid extraction.
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System: Waters MV-10 ASFE system or equivalent[3].
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Supercritical Fluid: Carbon Dioxide (CO₂)
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Co-solvent: Methanol or Ethanol may be used to modify polarity.
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Conditions: Optimized pressure and temperature to ensure selective extraction.
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Collection: The mycoplanecins are collected in the ethyl acetate phase[3].
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Part B: Chromatographic Purification
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Silica Gel Chromatography:
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Concentrate the crude extract from the SFE step.
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Apply the concentrated extract to a silica gel column.
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Elute with a solvent gradient (e.g., chloroform-methanol) to separate fractions based on polarity.
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Monitor fractions by thin-layer chromatography (TLC) or HPLC and pool the fractions containing the mycoplanecin complex.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Further purify the mycoplanecin-rich fractions using preparative reverse-phase HPLC.
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Column: C18 stationary phase (e.g., Prep PAK-500/C18)[1].
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Mobile Phase: A gradient of acetonitrile and water is typically used.
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Detection: UV detection (e.g., at 210 nm).
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Collect the peak corresponding to Mycoplanecin D, as identified by analytical HPLC and mass spectrometry.
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Final Purification and Characterization:
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The collected fraction is concentrated to yield pure Mycoplanecin D.
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The structure and purity are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC)[6].
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Visualizations
Workflow for Mycoplanecin D Discovery and Isolation
Caption: Workflow of Mycoplanecin D Discovery and Isolation.
Mycoplanecin Biosynthesis Overview
The mycoplanecins are synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC) in A. awajinensis orchestrates the assembly of the peptide backbone, including the incorporation of unusual amino acid precursors[3].
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. I. Taxonomy of producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
